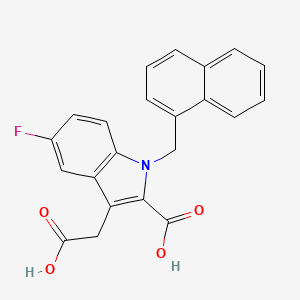
3-(Carboxymethyl)-5-fluor-1-(Naphthalen-1-ylmethyl)-1H-indol-2-carbonsäure
Übersicht
Beschreibung
The compound “3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole ring which is a common structure in many natural products and pharmaceuticals . The naphthalene moiety is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, FT-IR spectroscopy, and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The carboxylic acid groups might undergo reactions such as esterification or amide formation. The naphthalene and indole rings might participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of polar carboxylic acid groups might increase its solubility in polar solvents .
Wissenschaftliche Forschungsanwendungen
Photochrome Materialien
Die Struktur der Verbindung, die einen Naphthalin-Rest beinhaltet, deutet auf ihre potenzielle Verwendung bei der Entwicklung von photochromen Materialien hin. Diese Materialien ändern ihre Farbe, wenn sie Licht ausgesetzt werden, und die Stabilität und das photochrome Verhalten solcher Verbindungen können bei der Herstellung von tintenlosen und löschbaren Druckmedien sehr wertvoll sein .
Metall-organische Gerüste (MOFs)
Aufgrund des Vorhandenseins mehrerer Carboxylgruppen könnte diese Verbindung als Ligand bei der Synthese von Metall-organischen Gerüsten dienen. MOFs haben eine große Bandbreite an Anwendungen, darunter Gasspeicherung, Trennung und Katalyse aufgrund ihrer hohen Oberfläche und ihrer anpassbaren Strukturen .
Antimikrobielle Mittel
Verbindungen mit Naphthalinderivaten wurden auf ihre antimikrobiellen Eigenschaften untersucht. Die spezifische Struktur dieser Verbindung könnte sich für die Entwicklung neuer antimikrobieller Mittel eignen, die gegen eine Reihe von bakteriellen und Pilzpathogenen wirksam sein könnten .
Reagenzien für die organische Synthese
Die Carboxymethyl- und Fluorgruppen, die in der Verbindung vorhanden sind, könnten sie zu einem nützlichen Reagenz in der organischen Synthese machen. Sie könnte möglicherweise verwendet werden, um diese funktionellen Gruppen in andere Moleküle einzuführen und so ihre chemischen Eigenschaften für verschiedene Anwendungen zu verändern .
Pharmazeutische Forschung
Fluorierte Indolderivate werden häufig wegen ihres pharmazeutischen Potenzials untersucht. Diese Verbindung könnte auf ihre Wirksamkeit in der Arzneimittelentwicklung untersucht werden, insbesondere für Medikamente, die das zentrale Nervensystem angreifen, da die biologische Aktivität mit Indol- und Naphthalinstrukturen verbunden ist .
Optische Speichermedien
Die einzigartigen strukturellen Merkmale dieser Verbindung, insbesondere die Naphthalin- und Indolreste, könnten sie für die Verwendung in optischen Speichermedien geeignet machen. Ihre Fähigkeit, reversible photochemische Reaktionen zu durchlaufen, könnte für die Datenspeicherung und -abrufung genutzt werden .
Chemische Sensoren
Aufgrund ihrer potenziellen photochromen Eigenschaften könnte diese Verbindung bei der Entwicklung von chemischen Sensoren eingesetzt werden. Diese Sensoren könnten Änderungen der Umweltbedingungen oder das Vorhandensein bestimmter Substanzen durch eine Farbänderung erkennen .
Pflanzenschutzmittelforschung
Die Indol-Essigsäure (IES)-Analogstruktur dieser Verbindung deutet auf mögliche Anwendungen in der Pflanzenschutzmittelforschung hin. Sie könnte auf ihre wachstumsfördernden Wirkungen auf Pflanzen untersucht werden, ähnlich wie IES als Pflanzenhormon fungiert .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-15-8-9-19-17(10-15)18(11-20(25)26)21(22(27)28)24(19)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-10H,11-12H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASYYGYJPZBFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C=C(C=C4)F)C(=C3C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635055 | |
| Record name | 3-(Carboxymethyl)-5-fluoro-1-[(naphthalen-1-yl)methyl]-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942191-15-3 | |
| Record name | 3-(Carboxymethyl)-5-fluoro-1-[(naphthalen-1-yl)methyl]-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

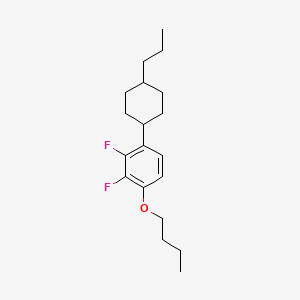

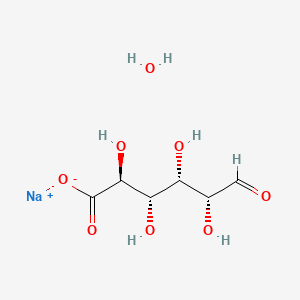
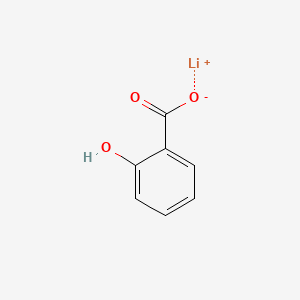


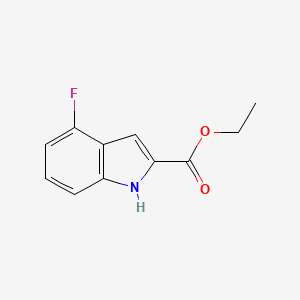
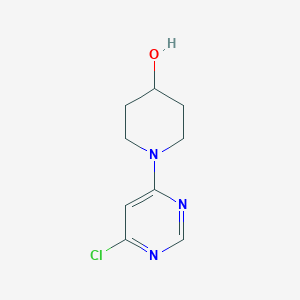

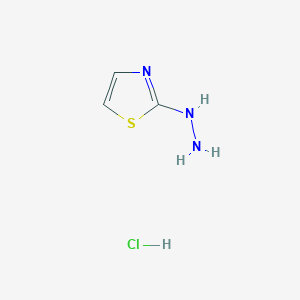
![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)


